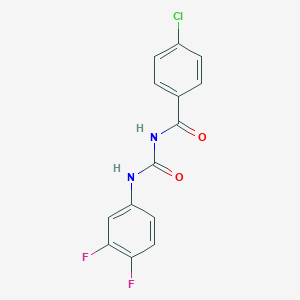![molecular formula C15H13F3N2O3S B284275 Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate](/img/structure/B284275.png)
Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate, also known as MTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTA belongs to the class of pyrimidine derivatives and is synthesized through a series of chemical reactions.
Wirkmechanismus
Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate exerts its therapeutic effects through multiple mechanisms of action. It has been shown to inhibit the activity of DNA methyltransferases, which are enzymes that add a methyl group to DNA, leading to gene silencing. Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate also inhibits the activity of histone deacetylases, which are enzymes that remove acetyl groups from histones, leading to chromatin condensation and gene silencing. By inhibiting these enzymes, Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate can prevent epigenetic dysregulation and restore normal gene expression.
Biochemical and Physiological Effects
Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis, inhibit cell proliferation, and reduce tumor growth in various cancer cell lines. Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate has also been shown to inhibit the replication of various viruses, including HIV and hepatitis B virus. Additionally, Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate has been found to exhibit antibacterial and antifungal activities.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in large quantities. Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate is also relatively inexpensive compared to other compounds used in epigenetic research. However, Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate has some limitations in lab experiments. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate can exhibit cytotoxic effects at high concentrations, which can limit its use in certain cell-based assays.
Zukünftige Richtungen
There are several future directions for research on Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate. One potential area of research is the development of novel Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate derivatives with enhanced therapeutic properties. Another area of research is the investigation of the role of Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate in epigenetic regulation and its potential use in the treatment of various diseases, including cancer and viral infections. Additionally, further research is needed to determine the optimal dosage and administration of Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate for therapeutic purposes.
Synthesemethoden
Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate is synthesized through a series of chemical reactions, starting with the reaction between 2-amino-4-methoxy-6-trifluoromethylpyrimidine and 4-methoxyphenylacetic acid. This reaction results in the formation of 4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine. The next step involves the reaction of 4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-amine with carbon disulfide and methyl iodide, resulting in the formation of Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate.
Wissenschaftliche Forschungsanwendungen
Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antiviral, and antimicrobial activities. Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate has also been shown to inhibit the activity of various enzymes, including DNA methyltransferases and histone deacetylases, which play a crucial role in epigenetic regulation. This makes Methyl {[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetate a potential candidate for the treatment of various cancers and other diseases that involve epigenetic dysregulation.
Eigenschaften
Molekularformel |
C15H13F3N2O3S |
|---|---|
Molekulargewicht |
358.3 g/mol |
IUPAC-Name |
methyl 2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C15H13F3N2O3S/c1-22-10-5-3-9(4-6-10)11-7-12(15(16,17)18)20-14(19-11)24-8-13(21)23-2/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
PLUKNIHNTSYDSL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)OC)C(F)(F)F |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)OC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(trifluoroacetyl)urea](/img/structure/B284193.png)


![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)phenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B284205.png)

![N-[(2,5-dimethoxyphenyl)sulfonyl]-beta-alanine](/img/structure/B284212.png)

![2-methyl-N-(2-{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)propanamide](/img/structure/B284217.png)
![2,2-dimethyl-N-{3-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B284219.png)
![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]ethyl 3-methylphenyl ether](/img/structure/B284223.png)
![4-[1-(2-methylbutyl)-1H-benzimidazol-2-yl]-1-phenylpyrrolidin-2-one](/img/structure/B284224.png)
![N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide](/img/structure/B284227.png)
![N-(3-chloro-2-methylphenyl)-4-[2-(4-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284228.png)
![4-[2-(benzylamino)-2-oxoethoxy]-N-(3-chloro-2-methylphenyl)benzamide](/img/structure/B284229.png)